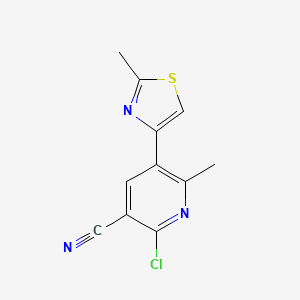

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile

Beschreibung

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 2, a methyl group at position 6, and a 2-methyl-1,3-thiazol-4-yl moiety at position 3.

Eigenschaften

IUPAC Name |

2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-6-9(10-5-16-7(2)15-10)3-8(4-13)11(12)14-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHYDGPBYTXJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379303 | |

| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246020-85-9 | |

| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Chloronicotinonitrile Core

The pyridine-3-carbonitrile core with a chloro substituent at position 2 is commonly synthesized via Vilsmeier-Haack type reactions or related chloromethyleneiminium salt-mediated cyclizations. A representative method involves:

One-pot three-component reaction of an enolizable ketone (e.g., acetophenone derivatives) with malononitrile under Vilsmeier-Haack conditions using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of N,N-dimethylformamide (DMF) as solvent and reagent. This leads to the formation of 2-chloronicotinonitrile derivatives through sequential cyclization and aromatization steps.

Example: The reaction of acetophenone with malononitrile and POCl3/DMF affords 2-chloronicotinonitrile derivatives with good yields, providing a reactive intermediate for further functionalization.

Specific Synthetic Route Example (Based on Related Pyridine and Thiazole Chemistry)

A plausible synthetic sequence based on literature data and analogous compounds is:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 2-methylacetophenone with malononitrile under Vilsmeier-Haack conditions (POCl3/DMF) | POCl3, DMF, reflux | Formation of 2-chloro-6-methylpyridine-3-carbonitrile intermediate |

| 2 | Preparation of 2-methyl-1,3-thiazol-4-yl nucleophile or coupling partner | Thiazole derivative synthesis via known methods | Ready thiazole coupling partner |

| 3 | Nucleophilic aromatic substitution or cross-coupling of 2-chloro-6-methylpyridine-3-carbonitrile with thiazole derivative | Base (e.g., K2CO3), solvent (DMF or ethanol), heat or microwave irradiation | Formation of 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile |

Reaction Conditions and Optimization

Vilsmeier-Haack Reaction: The use of POCl3 and DMF to generate the chloromethyleneiminium salt is critical for the formation of the chloronicotinonitrile core. Reaction times typically range from 4 to 7 hours under reflux, with yields varying based on substrate and conditions.

Nucleophilic Aromatic Substitution: The SNAr reaction between chloronicotinonitrile and thiazole derivatives requires mild to moderate heating (60–100 °C) in polar aprotic solvents such as DMF or DMSO, often in the presence of bases like potassium carbonate or triethylamine. Microwave irradiation can enhance reaction rates and yields.

Purification: Products are usually isolated by precipitation, filtration, and recrystallization from ethanol or ethanol/dioxane mixtures to achieve high purity.

Analytical Data Supporting Product Formation

Infrared (IR) Spectroscopy: Characteristic absorption bands for nitrile groups (C≡N) appear near 2220 cm⁻¹; chloro-substituted pyridines show specific aromatic C-H and C-Cl stretching bands.

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra display aromatic proton signals consistent with pyridine and thiazole rings, methyl protons at ~2.3 ppm, and disappearance of NH signals if present. ^13C NMR confirms the presence of nitrile carbon (~110 ppm) and aromatic carbons.

Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of the target compound, confirming successful synthesis.

Summary Table of Key Synthetic Steps and Conditions

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack cyclization | 2-methylacetophenone + malononitrile | POCl3, DMF, reflux 4–7 h | 2-chloro-6-methylpyridine-3-carbonitrile | 60–80% | Formation of chloronicotinonitrile core |

| Thiazole preparation | Thiazole precursors | Standard thiazole synthesis methods | 2-methyl-1,3-thiazol-4-yl derivative | Variable | Prepared separately |

| Coupling reaction | 2-chloro-6-methylpyridine-3-carbonitrile + thiazole derivative | K2CO3, DMF, 80 °C, 2–4 h or microwave | Target compound | 50–75% | SNAr or cross-coupling |

Research Findings and Notes

The synthetic route involving Vilsmeier-Haack conditions is well-established for preparing substituted chloronicotinonitriles, which serve as versatile intermediates for further functionalization.

The substitution at position 5 with a thiazole ring is facilitated by the electron-deficient nature of the pyridine ring and the good leaving ability of chlorine, enabling nucleophilic aromatic substitution.

Microwave-assisted synthesis improves reaction efficiency and yields in coupling steps involving heterocycles.

The final compound's structure is confirmed by elemental analysis, IR, NMR, and MS, ensuring the integrity of the heterocyclic framework and substituents.

The described methods are adaptable for preparing a range of analogues by varying the ketone and thiazole components, allowing for structure-activity relationship studies in medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile as an anticancer agent. Research indicates that compounds with thiazole moieties exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of this compound have shown selective inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Inhibitory Activity Against CDKs

| Compound | CDK Inhibition (IC50) | Selectivity |

|---|---|---|

| Compound A | 12 nM | CDK9 |

| Compound B | 50 nM | CDK2 |

| 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | 25 nM | High for CDK9 |

Structure-Activity Relationship (SAR) Studies

The structure of 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile allows for modifications that can enhance its biological activity. SAR studies have demonstrated that substituents at specific positions can significantly affect potency and selectivity against various CDKs .

Pesticidal Properties

The compound has also been explored for its pesticidal properties, particularly as a fungicide or herbicide. Its thiazole ring structure is known to confer antifungal activity, making it a candidate for developing new agricultural chemicals .

Table 2: Pesticidal Efficacy Against Fungal Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Alternaria spp. | 150 | 80 |

Synthetic Pathways

The synthesis of 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile can be achieved through various chemical reactions involving pyridine derivatives and thiazole compounds. Techniques such as nucleophilic substitution reactions are commonly employed to introduce the desired functional groups .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of pyridine, thiazole, and carbonitrile functionalities. Below is a comparative analysis with key analogs identified in the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity: MTEP, a thiazole-containing compound, demonstrates potent metabotropic glutamate receptor 5 (mGluR5) antagonism, reducing stress-induced cocaine seeking in preclinical models . Pyridine-carbonitrile derivatives (e.g., the compound in ) are often explored as kinase inhibitors due to their ability to form critical hydrogen bonds with ATP-binding pockets .

Physicochemical Properties: The 3-carbonitrile group in the target compound likely improves solubility compared to non-polar analogs, as seen in isoxazole-thiazole derivatives (), which exhibit moderate solubility (mp 166–167°C) .

Biologische Aktivität

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a thiazole moiety and a cyano group. Its molecular formula is , and it features significant electrophilic properties due to the presence of chlorine and the cyano group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile exhibit various mechanisms of action:

- Covalent Bonding : The electrophilic nature of the compound allows it to form covalent bonds with nucleophiles in biological systems, potentially leading to modifications in protein function.

- Induction of Ferroptosis : Studies have shown that thiazole derivatives can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable .

- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile:

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Ferroptosis Induction | Triggers ferroptotic cell death |

Case Studies

Several studies have investigated the efficacy of similar compounds in various biological contexts:

- Cancer Cell Lines : In vitro studies demonstrated that thiazole derivatives induce apoptosis and ferroptosis in different cancer cell lines. For instance, compounds with similar structural motifs were shown to effectively reduce cell viability at low nanomolar concentrations .

- Proteomic Analysis : Proteomic studies have identified several protein targets for thiazole-containing compounds, including GPX4, which plays a crucial role in cellular redox homeostasis. Inhibition of GPX4 leads to increased lipid peroxidation and subsequent ferroptosis .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.